N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-21-11-7-8-13-12(9-11)17-16(23-13)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPLLRXBNMFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Acylation Reactions
The oxadiazole-2-amine group undergoes acylation with acid chlorides to form substituted amides. For example:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Acetyl chloride | N-Acetyl-oxadiazole derivative | 80% | Triethylamine, RT, 4 hrs | |
| Benzoyl chloride | N-Benzoyl-oxadiazole derivative | 75% | DCM, 0°C to RT, 12 hrs |
Key findings:
-
Reactions proceed via nucleophilic attack of the amine on the carbonyl carbon.
-
Electron-withdrawing substituents on acid chlorides reduce reactivity .
Urea Formation
Reaction with isocyanates generates urea derivatives:
Structural data:
Alkylation Reactions
The amine group reacts with alkyl halides or chloroacetamides:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Chloroacetyl chloride | N-Chloroacetyl-oxadiazole derivative | 69% | DCM, triethylamine, 0°C | |
| Dodecyl bromide | N-Dodecyl-oxadiazole derivative | 85% | DMF, K₂CO₃, 60°C, 12 hrs |
Applications:
Cyclization to Thiazolidinones
Chloroacetamide intermediates cyclize with ammonium thiocyanate:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| NH₄SCN | Thiazolidin-4-one derivative | 80% | Ethanol, reflux, 4 hrs |
Key observations:
Electrophilic Aromatic Substitution
The phenyl group undergoes nitration and halogenation:
| Reaction | Product | Conditions | Source |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 3-Nitro-phenyl derivative | 0°C, 2 hrs, 72% yield | |
| Bromination (Br₂/Fe) | 4-Bromo-phenyl derivative | DCM, RT, 6 hrs, 65% yield |
Regioselectivity:
S-Alkylation with Mercaptans
The chloroacetamide intermediate reacts with thiols:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Thiophenol | S-Phenylthioacetamide derivative | 54% | DIPEA, DMF, RT, 24 hrs | |
| 2-Mercaptobenzothiazole | S-Benzothiazolylthioacetamide derivative | 63% | DIPEA, DMF, RT, 24 hrs |
Applications:
Oxidation and Reduction
The oxadiazole ring demonstrates stability under standard conditions but reacts under controlled settings:
| Reaction | Product | Conditions | Source |
|---|---|---|---|
| H₂/Pd-C | Ring-opened thiosemicarbazide | Ethanol, 50°C, 6 hrs, 58% yield | |
| mCPBA | Oxadiazole N-oxide derivative | DCM, 0°C, 2 hrs, 42% yield |
Mechanistic notes:
Cross-Coupling Reactions
The phenyl group participates in Suzuki-Miyaura coupling after bromination:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Boronic acid | Biaryl derivative | Toluene, 80°C, 12 hrs, 71% yield |
Limitations:
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's structural motifs allow it to interfere with cellular processes involved in tumor growth. Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines.
- Case Study : One study reported an IC50 value as low as 0.004 μM against T-cell proliferation, indicating potent cytotoxicity against specific cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Activity Spectrum : this compound has shown activity against both bacterial and fungal pathogens. The presence of thiazole and oxadiazole rings is believed to enhance its effectiveness .
- Research Findings : In vitro studies indicated that the compound could inhibit the growth of various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Compounds with similar structures have been reported to possess anti-inflammatory properties:
- Mechanism : The ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound:
- Research Insights : Some derivatives have shown promise in protecting neuronal cells from ischemia/reperfusion injury. This suggests potential applications in neurodegenerative diseases .
Comparative Analysis of Related Compounds
A comparative analysis with related compounds helps illustrate the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity | IC50 |
|---|---|---|---|
| Frentizole | UBT derivative | Antirheumatic | 0.004 μM |
| Similar Compound A | Benzothiazole + Thiophene | Anticancer | 0.004 μM |
| Bentaluron | UBT derivative | Fungicide | N/A |
Conclusion and Future Directions
This compound demonstrates a wide range of biological activities that warrant further investigation. Its potential applications in cancer therapy, antimicrobial treatments, anti-inflammatory drugs, and neuroprotection highlight its importance in medicinal chemistry.
Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.
Mechanism of Action
The mechanism by which N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Thiadiazole vs. Oxadiazole Derivatives
Replacing the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole (sulfur instead of oxygen) alters electronic properties and bioactivity. For example:
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibits insecticidal and fungicidal activities due to sulfur’s polarizability and hydrogen-bonding capacity .
- N-(5-Methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine may offer improved metabolic stability over thiadiazoles due to the oxadiazole’s resistance to enzymatic degradation .
Key Difference : Thiadiazoles often exhibit broader antimicrobial activity, while oxadiazoles are prioritized for anticancer and cardiovascular applications .
Benzoxazole vs. Benzothiazole Derivatives
Replacing benzothiazole with benzoxazole (oxygen instead of sulfur) modifies solubility and target affinity:
Substituent Position and Functional Group Variations
Methoxy Group Position on Benzothiazole
- N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (N106) :
Key Insight : Methoxy position influences steric hindrance and electronic effects, modulating target binding .
Phenyl vs. Pyridinyl Substitutions
- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 118) :
Pharmacokinetic and Physicochemical Properties
*BT = Benzo[d]thiazole; Ph = Phenyl; Bz = Benzylidene
Lipinski’s Rule Compliance : Most oxadiazole derivatives, including the target compound, adhere to the “rule of five,” suggesting favorable oral bioavailability .
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a benzo[d]thiazole moiety and an oxadiazole ring, which are known for their biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and thiazole derivatives. For instance, a study demonstrated that various thiazole-substituted 1,3,4-oxadiazole derivatives exhibited significant antibacterial and antifungal activities. The results indicated that compounds with specific substitutions showed enhanced effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1 | MRSA |
| Compound B | 16 | E. coli |
| This compound | TBD | TBD |
Note: The exact Minimum Inhibitory Concentration (MIC) values for this compound are yet to be fully established in the literature.
Anticancer Activity
This compound also shows promise in anticancer research . Studies have indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation by targeting various enzymes involved in tumor growth. For example:
- Mechanism of Action : The compound may inhibit thymidylate synthase or histone deacetylases (HDAC), which are crucial for cancer cell survival.
- Case Study : A specific derivative demonstrated significant growth inhibition against several human cancer cell lines with IC50 values ranging from 0.49 to 48.0 μM .
Table 2: Anticancer Efficacy of Oxadiazole Derivatives
| Compound Name | GI50 (µM) | Target Enzyme |
|---|---|---|
| Compound X | 0.49 | Thymidylate Synthase |
| N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amines | TBD | TBD |
Research Findings and Discussions
The biological activity of N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amines is supported by various studies:
- Antimicrobial Studies : Research indicates that modifications in the thiazole and oxadiazole rings can enhance antibacterial properties .
- Anticancer Studies : The hybridization of oxadiazoles with other pharmacophores has shown varying mechanisms of action against cancer cells . The structure–activity relationship (SAR) studies suggest that specific substitutions can lead to improved potency.
Q & A
Q. What are the established synthetic routes for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine?
Methodological Answer:
- Cyclization of thiosemicarbazides : Reacting 5-methoxybenzo[d]thiazol-2-amine with phenyl-substituted thiosemicarbazides in the presence of POCl₃ under reflux conditions (60–90°C) yields the oxadiazole ring .
- Nucleophilic substitution : Using 5-methoxybenzo[d]thiazol-2-amine and pre-synthesized 5-phenyl-1,3,4-oxadiazol-2-amine derivatives in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., NaH or K₂CO₃) facilitates coupling .
- Key reagents : POCl₃ (cyclization agent), sodium hydride (base), and DMF (solvent) are critical for controlling reaction efficiency .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction using SHELXL software (Bruker Kappa Apex-II CCD) provides bond lengths, angles, and dihedral angles to confirm non-planar molecular geometry .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), benzo[d]thiazole, and oxadiazole protons .
- IR spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : ESI-HRMS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 2 hours) and increases yield (up to 92%) by enhancing reagent mixing .
- Solvent/base screening : THF with K₂CO₃ achieves higher yields (85%) compared to DMF with NaH (70%) due to reduced side reactions .
- Continuous flow processes : Automated reactors maintain precise temperature (70–80°C) and pressure, improving reproducibility for gram-scale synthesis .
Q. What methodologies are used to evaluate its anticancer activity and establish structure-activity relationships (SAR)?
Methodological Answer:
- NCI-60 screening : Test against 60 human cancer cell lines (e.g., leukemia, melanoma) using the NCI protocol. Measure growth inhibition percentages (GP) to identify sensitive cell lines (e.g., MDA-MB-435 melanoma, GP = 6.82) .
- SAR strategies :
- Substituent variation : Replace the methoxy group with halogen (Cl, Br) or methyl groups to assess steric/electronic effects on activity .
- Oxadiazole ring modification : Compare 1,3,4-oxadiazole with 1,3,4-thiadiazole derivatives to evaluate ring electronegativity impacts .
- Computational modeling : DFT calculations predict binding affinities to biological targets (e.g., tubulin or kinases) .
Q. How are contradictions in biological activity data between studies resolved?
Methodological Answer:
- Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities affecting activity .
- Standardized assays : Repeat experiments under NCI or CLSI guidelines to minimize protocol variability .
- Meta-analysis : Compare datasets from multiple studies (e.g., antioxidant vs. anticancer assays) to identify context-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
